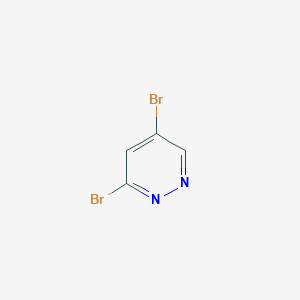
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Descripción general
Descripción
“1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 620604-10-6 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 1-(5-chloro-1-methyl-1H-benzimidazol-2-yl)ethanone . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at room temperature . It has a molecular weight of 208.65 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- This compound has been used in the synthesis and characterization of novel heterocyclic compounds, such as triazolylthiazoles and pyrazolylthiazoles. These heterocycles have been synthesized through reactions involving chalcones, thiosemicarbazide, ketones, and N-pyrazoline-thioamides. The structures of these new compounds have been confirmed using X-ray crystallography (Kariuki et al., 2022).
Biological Activity Studies
- Derivatives of this compound have been studied for their biological activities. For instance, derivatives with a chlorine substituent have shown significant toxicity against bacteria. These findings are crucial for developing new antibacterial agents (Uma et al., 2017).
Antimycotic Activity
- Similarly, certain ethers of this compound have been synthesized and tested for their antimycotic (antifungal) activity. This exploration is part of the ongoing search for new antifungal agents (Raga et al., 1992).
Potential in Drug Discovery
- Researchers have also utilized derivatives of this compound in drug discovery, particularly for antiviral activities. For example, certain derivatives have been investigated for their potential activity against the main protease of COVID-19, highlighting the compound's relevance in pandemic response efforts (Rashdan et al., 2021).
Structural Studies
- The compound has been pivotal in structural studies, such as crystal structure determination. These studies provide valuable insights into the molecular architecture and properties of related compounds, aiding in further chemical and pharmaceutical research (Aydin et al., 2002).
Mecanismo De Acción
Target of Action
The compound contains a 1,3-benzodiazole moiety, which is found in various bioactive compounds . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Benzodiazole derivatives have been found to interact with various targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzodiazole derivatives have been found to affect various pathways, depending on their specific targets .
Pharmacokinetics
Benzodiazole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Propiedades
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHYUUVIMUBVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)

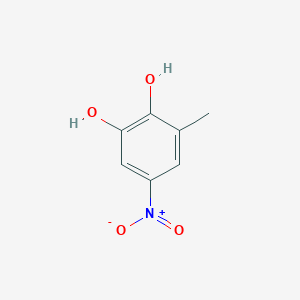
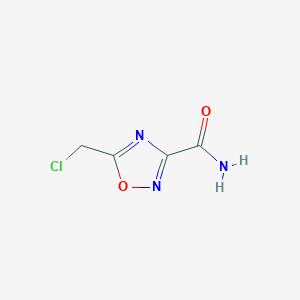
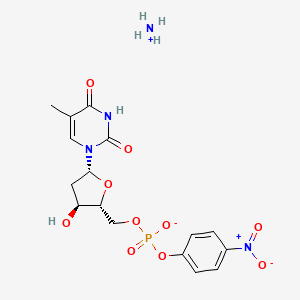
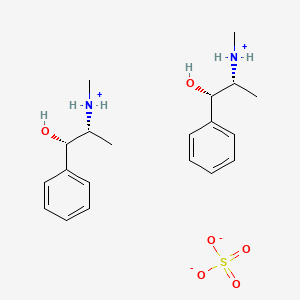




![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
